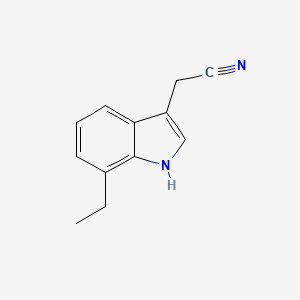

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFLKAMEECHDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Formylation of Indole Derivatives

Method Overview:

The initial step involves the formylation of indole derivatives, specifically indole-2-acetonitrile, to generate the key intermediate, 4-formyl-1H-indol-2-acetonitrile. This process employs phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), facilitating electrophilic substitution at the 3-position of the indole ring.

- Reagents: POCl₃, DMF

- Temperature: Room temperature

- Duration: Approximately 1 hour

- Work-up: Quenching with ice, neutralization with NaOH solution

Research Findings:

Formylation of indole-2-acetonitrile under these conditions yields the desired aldehyde with high regioselectivity, providing a crucial precursor for subsequent condensation reactions (see Scheme 1 in the source). This method is efficient, scalable, and offers high yields, making it suitable for both laboratory and industrial applications.

Condensation with Active Methylene Compounds

Method Overview:

The core synthesis involves the condensation of the formylated indole derivative with heterocyclic active methylene compounds such as 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives. This process typically proceeds via a base-catalyzed cyclocondensation, forming the indole-based heterocyclic compounds.

- Reagents: NaOAc/AcOH (sodium acetate in acetic acid)

- Temperature: Reflux

- Duration: Ranges from 4 to 7 hours depending on the substituents

- Purification: Washing with water, ethanol, and diethyl ether

Research Findings:

This condensation yields various analogues, including thioaplysinopsins and β-carboline derivatives , with yields varying from 20% to 85%. The process favors the formation of (Z)-configured intermediates, which cyclize to form the final heterocyclic compounds under mild conditions.

Cyclization and Final Product Formation

Method Overview:

The cyclization involves intramolecular reactions between the hydantoin or rhodanine moiety and the ester group on the indole ring, leading to the formation of fused heterocyclic systems.

- Reagents: NaOAc/AcOH or TFA in ethanol

- Temperature: Reflux or room temperature for specific steps

- Duration: 4 to 8 hours

Research Findings:

This step is crucial for constructing the indole-based heterocyclic core, with the formation of 2-(7-ethyl-1H-indol-3-yl)acetonitrile derivatives. The reactions are stereoselective, favoring the (Z)-configuration, as confirmed by NOESY NMR experiments and X-ray crystallography.

Alternative Synthetic Routes

Recent research suggests alternative pathways, such as the use of enaminone methodologies or multi-step syntheses starting from simpler indole derivatives , to access the target compound. These methods often involve:

- Preparation of ethyl 3-formyl-1H-indole-2-carboxylate via formylation of ethyl indole-2-carboxylate.

- Condensation with heterocyclic active methylene compounds to produce the desired nitrile derivatives.

Such approaches expand the scope of accessible derivatives and facilitate the synthesis of analogues with diverse substitutions.

Data Summary Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation | Indole-2-acetonitrile | POCl₃, DMF | Room temp, 1 hr | High | Regioselective at 3-position |

| Condensation | Formylated indole | 2-thiohydantoin, NaOAc/AcOH | Reflux, 4–7 hrs | 20–85 | Stereoselective (Z)-configuration |

| Cyclization | Intermediate | Acetic acid, NaOAc | Reflux | Variable | Fused heterocyclic core formation |

Research Findings and Notes

- The formylation step is critical and can be optimized by controlling the molar ratios of POCl₃ and DMF.

- The condensation reactions are sensitive to temperature and solvent choice, affecting stereoselectivity and yield.

- The cyclization step's efficiency depends on the substituents on the heterocyclic moiety, influencing the final compound's purity and yield.

- Recent advances include the use of continuous flow reactors to improve scalability and reaction control, minimizing side reactions and improving overall yields.

Chemical Reactions Analysis

Types of Reactions

2-(7-ethyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(7-ethyl-1H-indol-3-yl)acetonitrile has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer properties . Indole derivatives are known for their ability to interact with various biological targets, making them candidates for drug development.

Research indicates that compounds similar to this compound can inhibit the growth of bacteria such as Staphylococcus aureus and exhibit activity against cancer cell lines. This suggests potential therapeutic uses in treating infectious diseases and cancer.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to proteins involved in disease pathways, providing insights into its mechanism of action. Such studies are crucial for understanding how this compound may function as a therapeutic agent.

Organic Synthesis

The nitrile group present in this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for more complex molecules, facilitating the development of new compounds with desired properties.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, often involving reactions that allow for the introduction of various functional groups. These synthetic strategies are significant for creating analogs that may exhibit enhanced biological activity.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, against standard strains of bacteria. The findings indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against several cancer cell lines to assess its cytotoxic effects. Results showed that it could induce apoptosis in cancer cells, supporting further exploration of its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and synthesis yields:

*Estimated based on structural similarity.

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., methyl, ethyl): Enhance solubility in organic solvents and may influence intermolecular interactions. For example, 2-(7-Methyl-1H-indol-3-yl)acetonitrile exhibits a planar indole ring in crystallographic studies, with hydrogen bonding involving the nitrile group . Electron-Withdrawing Groups (e.g., nitro, chloro): Increase molecular polarity and may alter electronic properties. The nitro derivative (C₁₀H₇N₃O₂) has a higher molecular weight (201.18) and likely exhibits reduced solubility in nonpolar solvents .

- Synthetic Yields : The methyl derivative (72% yield) was synthesized via a diazo reaction using sodium nitrite and iron(III) chloride, suggesting that 7-substituted indoles may require specialized catalysts .

Biological Activity

2-(7-ethyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole ring, which is significant in many biological systems. The presence of the acetonitrile group may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cell Cycle Regulation : Similar indole derivatives have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .

- Tubulin Interaction : Compounds with indole structures often disrupt microtubule dynamics by binding to tubulin, which is crucial for cell division. This mechanism has been observed in related compounds that inhibit tubulin polymerization .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 52 | Induces apoptosis and G2/M arrest |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 74 | Disrupts microtubule assembly |

These findings suggest that this compound could serve as a candidate for developing new anticancer therapies .

Case Studies

- Study on Indole Derivatives : A study evaluated the biological effects of various indole derivatives, including those structurally similar to this compound. Results indicated that these compounds could effectively inhibit cancer cell proliferation through tubulin destabilization and apoptosis induction .

- Synthetic Pathways : Research into the synthesis of indole-based compounds has revealed methods to enhance their biological activity through structural modifications. The introduction of different substituents on the indole ring can significantly alter their pharmacological profiles .

Q & A

Q. Methodological Guidance

- Chromatography : Use HPLC with acetonitrile-based mobile phases (e.g., methanol-acetonitrile-buffer mixtures) to detect degradation products .

- Stability testing : Store samples in dark, inert atmospheres at 4°C to prevent photodegradation or hydrolysis .

- Mass spectrometry : Monitor molecular ion ([M+H]⁺) integrity over time to assess decomposition .

Accelerated stability studies (40°C/75% RH for 1–3 months) predict shelf-life under ambient conditions .

In mechanistic studies, what experimental approaches are used to elucidate the role of Iron(II) catalysts in cross-dehydrogenative coupling reactions?

Advanced Research Question

- Kinetic profiling : Measure reaction rates under varying [Fe²⁺], [substrate], and [oxidant] to establish rate laws .

- Spectroscopic trapping : Use EPR or Mössbauer spectroscopy to identify Fe intermediates (e.g., Fe³⁺-oxo species) .

- Computational modeling : DFT studies can map energy barriers for HAT (hydrogen atom transfer) steps in the CDC mechanism .

Controlled experiments with radical scavengers (e.g., TEMPO) confirm/refute radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.